molecular formula C13H10N4O2 B2791210 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155631-68-8

1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2791210
CAS No.: 155631-68-8
M. Wt: 254.249
InChI Key: VPYJATNURUKOLZ-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a 2-nitrophenylmethyl group attached to the 1-position of the benzotriazole core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17(19)12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14-15-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJATNURUKOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-nitrobenzyl chloride with 1H-1,2,3-benzotriazole under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amino derivatives or hydroxylated compounds.

  • Substitution: Generation of various substituted benzotriazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antibacterial properties against various strains of bacteria. Research has shown that derivatives of benzotriazole, including 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole, can inhibit both Gram-positive and Gram-negative bacteria. For instance, studies have reported that compounds with similar structures demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic potential. A study focused on derivatives of benzotriazole found that certain compounds displayed micromolar activity against Entamoeba histolytica, suggesting potential as an alternative treatment for protozoan infections. Additionally, the compound showed promising results against Trypanosoma cruzi, with dose-dependent growth inhibition observed in vitro .

Antitumor Activity

Research indicates that benzotriazole derivatives can act as antitumor agents. The structural characteristics of this compound may contribute to its efficacy in inhibiting tumor cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through various mechanisms .

Corrosion Inhibition

Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors in metal protection. The compound's ability to form stable complexes with metal surfaces can significantly reduce corrosion rates. This application is particularly relevant in industries involving machinery and infrastructure where metal integrity is crucial .

Dye Intermediates

In the field of dye chemistry, this compound serves as an intermediate for synthesizing various dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and plastics .

Case Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. synthesized a series of benzotriazole derivatives and tested their antibacterial activity against a range of bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Antiparasitic Activity Against Trypanosoma cruzi

Becerra's group developed a library of N-benzenesulfonyl derivatives of benzotriazole and evaluated their activity against Trypanosoma cruzi. The findings revealed significant dose-dependent inhibitory effects on both epimastigote and trypomastigote forms of the parasite, suggesting a promising avenue for developing new treatments for Chagas disease .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against MRSA; MIC comparable to standard antibiotics
Antiparasitic PropertiesInhibitory effects on Entamoeba histolytica and Trypanosoma cruzi
Antitumor ActivityInduces apoptosis in cancer cells
Corrosion InhibitionForms stable complexes with metals
Dye IntermediatesUsed in synthesizing vibrant dyes

Mechanism of Action

The mechanism by which 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways are still under investigation in ongoing research.

Comparison with Similar Compounds

Nitroimidazole-Linked Benzotriazoles

Compounds such as 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) incorporate a nitroimidazole moiety connected via a propyl chain. These derivatives exhibit antibacterial and antiprotozoic activities due to the nitro group’s redox properties, which generate cytotoxic intermediates under anaerobic conditions .

Ether-Linked Benzotriazoles

Derivatives like 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b) and 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) feature ether linkages, which improve solubility and modulate steric effects.

Piperazinyl/Morpholinyl Derivatives

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,3-benzotriazole () and morpholine-containing isomers () introduce basic nitrogen atoms, enhancing water solubility and bioavailability. The target compound’s nitro group may reduce basicity but increase electrophilicity, favoring interactions with electron-rich biological targets .

Triazole Hybrids

Compounds like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () and 1-(4-methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole () highlight the impact of hybrid structures. The target’s benzotriazole core, compared to triazole-based analogs, may offer greater thermal stability and π-π stacking capabilities .

Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data
Target Compound Not reported Not reported Expected IR: ~1530–1330 cm⁻¹ (NO₂), ~1289 cm⁻¹ (C-N); NMR: δ ~7.9–7.3 (aromatic H)
3a (Nitroimidazole-linked) 167–169 79.5 ¹H NMR: δ 7.93–7.34 (aromatic H), 4.81 (CH₂); IR: 1539, 1330 (NO₂)
2b (Ether-linked) Not reported 70–88 ¹³C NMR: δ 70.5 (ether CH₂); HRMS: 252.1133 (M⁺)
11i (2-Nitrophenyl triazole) 93–95 Not reported ¹H NMR: δ 8.10 (nitrophenyl H); IR: 1520 (NO₂)
6d (Biphenyl ether) 108–109 76 ¹H NMR: δ 7.70 (biphenyl H); ¹³C NMR: δ 127.0 (aromatic C)

Key Observations :

  • Nitro groups consistently appear in IR spectra at 1520–1540 cm⁻¹ (asymmetric stretch) and 1330–1350 cm⁻¹ (symmetric stretch) .
  • Aromatic protons in benzotriazole derivatives resonate between δ 7.3–8.1 in ¹H NMR, influenced by substituent electronic effects .

Data Tables

Table 1: Substituent Impact on Melting Points

Substituent Type Example Compound Melting Point (°C)
Nitroimidazole + propyl 3a 167–169
2-Nitrophenyl + triazole 11i 93–95
Ether + dioxane 2b Not reported
Piperazinyl + fluorophenyl Not reported

Biological Activity

1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O2, with a molecular weight of 220.2 g/mol. Its structure features a benzotriazole core substituted with a nitrophenyl group, which is crucial for its biological activity.

Antimicrobial Activity

The antimicrobial properties of benzotriazole derivatives have been extensively studied. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates MIC values comparable to standard antibiotics like nitrofurantoin against Staphylococcus aureus strains (both MRSA and MSSA) .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)12.5–25
Escherichia coli15
Bacillus subtilis20

Anti-inflammatory Activity

The anti-inflammatory effects of benzotriazole derivatives are attributed to their ability to inhibit key inflammatory pathways. Research indicates that these compounds can modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

  • Mechanism : The inhibition of NF-κB phosphorylation leads to decreased expression of inflammatory mediators. This mechanism has been confirmed through in vitro studies where the compound showed a reduction in nitric oxide (NO) production in macrophage cultures .

Anticancer Activity

Recent studies have explored the anticancer potential of benzotriazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

  • Cell Lines Tested : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated a dose-dependent effect with substantial growth inhibition at higher concentrations .
  • Animal Models : In scopolamine-induced memory impairment models in mice, administration of the compound improved cognitive function significantly compared to controls. This suggests potential neuroprotective effects alongside its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A primary route involves reacting 1H-1,2,3-benzotriazole with 2-nitrobenzyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) under reflux conditions in a polar aprotic solvent like DMF or acetonitrile . Reaction efficiency depends on factors such as:

  • Base strength : Stronger bases improve deprotonation of benzotriazole, enhancing reactivity.
  • Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions.
  • Solvent polarity : High-polarity solvents stabilize transition states in SN2 mechanisms.
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzotriazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and the 2-nitrophenyl group (NO₂ deshielding effects) .
  • IR spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 283.085 for C₁₃H₁₀N₄O₂) .
    • Advanced Tip : For structural ambiguity, use X-ray crystallography to resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., benzotriazole activation). Software like Gaussian or ORCA can predict optimal solvents and catalysts .
  • Machine learning (ML) : Train ML models on existing reaction datasets to predict yields under varying conditions (temperature, solvent ratios). Tools like ChemOS or COMSOL Multiphysics enable virtual screening of reaction parameters .
    • Case Study : ICReDD’s hybrid computational-experimental workflows reduced optimization time for similar benzotriazole derivatives by 40% .

Q. How can researchers resolve discrepancies in reported biological activities of benzotriazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use positive/negative controls.
  • Structural modifications : Compare substituent effects (e.g., nitro group position) using structure-activity relationship (SAR) studies. For example, ortho-nitro groups may sterically hinder target binding vs. para-substituted analogs .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or instrument variability .

Q. What factorial design approaches are suitable for studying substituent effects on the compound’s reactivity?

  • Methodological Answer :

  • Full factorial design : Vary factors like substituent position (ortho, meta, para), solvent polarity, and catalyst loading. Analyze interactions using response surface methodology (RSM) .
  • Taguchi methods : Optimize conditions with minimal experimental runs. For example, a 3-level L9 orthogonal array can test temperature (50°C, 70°C, 90°C), solvent (DMF, acetonitrile, THF), and base (K₂CO₃, NaH, DBU) .
    • Outcome : Identify dominant factors (e.g., solvent polarity contributes 60% to yield variance) and refine synthetic protocols .

Q. How does the nitro group position (ortho vs. para) affect the electronic properties of benzotriazole derivatives?

  • Methodological Answer :

  • Computational analysis : Calculate Hammett σ constants (σ_ortho = +0.81 vs. σ_para = +0.78) to quantify electron-withdrawing effects. DFT simulations show ortho-nitro groups induce greater ring distortion in benzotriazole, altering HOMO-LUMO gaps .
  • Experimental validation : Compare UV-Vis spectra; ortho-substituted derivatives exhibit bathochromic shifts due to enhanced conjugation .

Q. What strategies mitigate side reactions (e.g., dimerization) during the synthesis of this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites on benzotriazole (e.g., N1 position) using trimethylsilyl chloride .
  • Low-temperature kinetics : Slow addition of reagents at 0–5°C reduces exothermic side reactions.
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .

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